molecular formula C16H25NO B263377 N,2-diethyl-N-phenylhexanamide

N,2-diethyl-N-phenylhexanamide

Cat. No.: B263377
M. Wt: 247.38 g/mol
InChI Key: CEVWQUJTTFKYAT-UHFFFAOYSA-N
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Description

N,2-Diethyl-N-phenylhexanamide is a substituted acetamide derivative characterized by a hexanamide backbone (six-carbon chain), with an N-phenyl group and two ethyl substituents at the 2-position of the nitrogen atom. For instance, analogous compounds like N-phenylhexanamide (191) and N-phenyloctanamide (192) are referenced in studies involving nitrophenyl or substituted phenyl groups . These analogs are typically synthesized via reactions between amines and acyl chlorides, a method that may extend to this compound.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N,2-diethyl-N-phenylhexanamide

InChI

InChI=1S/C16H25NO/c1-4-7-11-14(5-2)16(18)17(6-3)15-12-9-8-10-13-15/h8-10,12-14H,4-7,11H2,1-3H3

InChI Key

CEVWQUJTTFKYAT-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)N(CC)C1=CC=CC=C1

Canonical SMILES

CCCCC(CC)C(=O)N(CC)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

Chain Length Variation: Hexanamide vs. Shorter/Longer Homologs

  • N-Phenylbutyramide (190) and N-Phenyloctanamide (192) : These compounds differ in alkyl chain length (4 vs. 8 carbons). Shorter chains (e.g., butyramide) may exhibit higher solubility in polar solvents, while longer chains (e.g., octanamide) could enhance lipophilicity, impacting membrane permeability in biological systems .

Substituent Effects: Ethyl vs. Methyl or Aromatic Groups

  • Additionally, the phenylacetamide structure may enhance π-π stacking interactions in material science applications .
  • N,N-Diethylphenoxyacetamide Analogs: Ethyl groups on nitrogen improve steric shielding, which can stabilize intermediates in synthetic pathways. These analogs are synthesized via diethylamine and phenoxyacetyl chloride reactions, suggesting a plausible route for N,2-diethyl-N-phenylhexanamide .

Functional Group Comparisons

  • Chloroacetamide Pesticides (e.g., Alachlor): Chloro-substituted acetamides exhibit herbicidal activity due to electrophilic chlorine atoms. In contrast, this compound’s ethyl and phenyl groups may favor non-polar interactions, making it more suitable for pharmaceutical or material applications .
  • N-[2-(Diethylamino)ethyl]-2-phenylacetamide: The diethylaminoethyl side chain introduces basicity, enabling protonation at physiological pH. This contrasts with the neutral hexanamide backbone of this compound .

Solubility and Stability

  • Polarity : The ethyl groups and phenyl ring in this compound likely reduce water solubility compared to dimethyl analogs (e.g., N,N-dimethylformamide, a polar aprotic solvent) .
  • Thermal Stability : Ethyl substituents may enhance thermal stability over methyl groups due to increased van der Waals interactions, as seen in N,N-diethylacetamide .

Data Table: Key Properties of Selected Amides

Compound Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₆H₂₅NO N-Ph, 2-Et, hexanamide Hypothesized lipophilicity Inferred
N-Phenylhexanamide (191) C₁₂H₁₇NO N-Ph, hexanamide Intermediate in drug synthesis
N,N-Diethylphenoxyacetamide C₁₂H₁₇NO₂ N-Et₂, phenoxyacetamide Anti-tumor agent candidate
Alachlor C₁₄H₂₀ClNO₂ N-(2,6-diethylphenyl) Herbicide

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